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Compound of Interest

Compound Name: L-372662

Cat. No.: B1673726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-372662 is a potent, orally active, non-peptide antagonist of the oxytocin receptor (OTR).

Developed as a potential therapeutic agent for conditions such as preterm labor, its in vitro

characterization is crucial for understanding its pharmacological profile, including binding

affinity, functional antagonism, and selectivity. This document provides a comprehensive

overview of the in vitro characterization of L-372662, including detailed experimental protocols

and a summary of its known pharmacological properties.
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Property Value Reference

IUPAC Name

1-[1-[2-methoxy-4-[1-[(2-

methyl-1-oxidopyridin-1-ium-3-

yl)methyl]piperidin-4-

yl]oxybenzoyl]piperidin-4-

yl]-4H-3,1-benzoxazin-2-one

[1]

CAS Number 162045-26-3 [1]

Molecular Formula C33H38N4O6 [1]

Molecular Weight 586.69 g/mol [1]

Target Oxytocin Receptor (OTR) [1][2][3]

Activity Antagonist [1][2][3]

Quantitative In Vitro Data
The following tables summarize the key in vitro pharmacological data for L-372662.

Table 1: Receptor Binding Affinity
Parameter Receptor Value (nM) Species Reference

Ki
Oxytocin

Receptor
4.1 Human (cloned) [2]

Ki
Oxytocin

Receptor
4.8 Not Specified [3]

Kd

Oxytocin

Receptor (wild-

type)

5.8 Human [3]

Kd

Oxytocin

Receptor

([A318G] mutant)

73 Human [3]

Table 2: Selectivity
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Receptor Selectivity vs. OTR Reference

Vasopressin V1a Receptor

(V1aR)

High selectivity for OTR over

V1aR
[2][3]

Note: While functional data such as IC50 or pA2 values for L-372662 are not explicitly available

in the reviewed literature, the following sections describe the standard assays used to generate

such data for OTR antagonists.

Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize L-372662 and

other non-peptide oxytocin receptor antagonists are provided below.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki and Kd) of L-372662 for the oxytocin

receptor.

Objective: To measure the ability of L-372662 to compete with a radiolabeled ligand for binding

to the oxytocin receptor.

Materials:

Cell membranes expressing the human oxytocin receptor (e.g., from CHO or HEK293 cells)

Radioligand (e.g., [3H]-Oxytocin)

L-372662

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

96-well microplates

Glass fiber filters
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Scintillation cocktail

Scintillation counter

Procedure:

Membrane Preparation: Prepare a suspension of cell membranes expressing the OTR in

assay buffer.

Assay Setup: In a 96-well plate, add the following in order:

Assay buffer

Increasing concentrations of L-372662 (for competition curve) or buffer (for total binding).

A high concentration of unlabeled oxytocin for non-specific binding determination.

A fixed concentration of radiolabeled oxytocin.

The cell membrane suspension.

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to

reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound

radioligand.

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of L-372662.
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Determine the IC50 value using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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